molecular formula C25H22N4O B6011826 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone

4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone

Cat. No. B6011826
M. Wt: 394.5 g/mol
InChI Key: MPFDOUGFTQETEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone, also known as JP-8-039, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone acts as a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses. It inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has been shown to have significant biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation, inhibit tumor growth, and suppress viral replication. It has also been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and modify. It has also been shown to have high bioavailability and low toxicity. However, there are also limitations to its use in lab experiments. It has limited solubility in aqueous solutions, which can affect its efficacy. It also requires further research to determine its long-term safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone. One direction is to study its potential use in the treatment of other inflammatory and immune-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its mechanism of action in more detail and identify potential targets for drug development. Additionally, further research is needed to determine its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has been achieved using various methods, including the one-pot reaction, Suzuki-Miyaura cross-coupling reaction, and Stille coupling reaction. The one-pot reaction involves the reaction of 2-pyrrolidinone with 2-bromo-4,5-diphenylimidazole and 2-pyridine boronic acid in the presence of a palladium catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-pyrrolidinone with 2-bromo-4,5-diphenylimidazole and 2-pyridine boronic acid in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 2-pyrrolidinone with 2-bromo-4,5-diphenylimidazole and 2-pyridine stannane in the presence of a palladium catalyst.

Scientific Research Applications

4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(pyridin-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c30-22-15-20(16-29(22)17-21-13-7-8-14-26-21)25-27-23(18-9-3-1-4-10-18)24(28-25)19-11-5-2-6-12-19/h1-14,20H,15-17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFDOUGFTQETEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=N2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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